
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a mesitylethynyl group attached to a dioxaborolane ring, which imparts distinct chemical properties that make it valuable for synthetic applications and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of mesitylethynyl lithium with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The mesitylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Various boron-containing species.
Substitution: Functionalized derivatives of the original compound.
Scientific Research Applications
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and addition. The mesitylethynyl group enhances the compound’s reactivity by providing steric and electronic effects that influence the overall reaction pathway.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boron-containing compound used in organic synthesis.
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenylethynyl group instead of a mesitylethynyl group.
2-(Trimethylsilyl)ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a trimethylsilyl group, offering different reactivity.
Uniqueness
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the mesitylethynyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in reactions requiring selective activation and functionalization.
Properties
Molecular Formula |
C17H23BO2 |
|---|---|
Molecular Weight |
270.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(2,4,6-trimethylphenyl)ethynyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO2/c1-12-10-13(2)15(14(3)11-12)8-9-18-19-16(4,5)17(6,7)20-18/h10-11H,1-7H3 |
InChI Key |
FOBZXGPMMOJQPP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


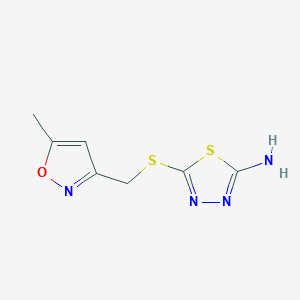
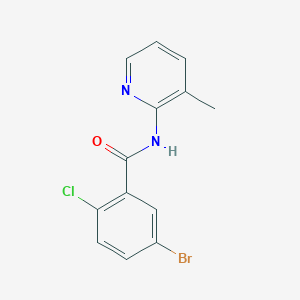
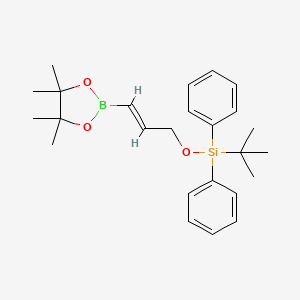


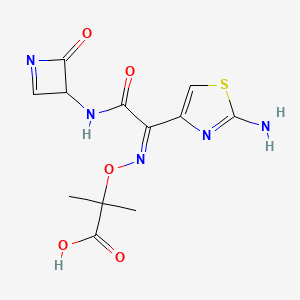

![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
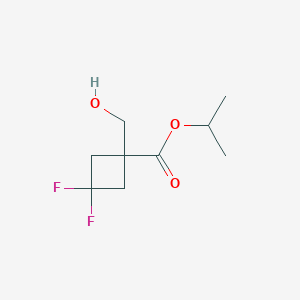

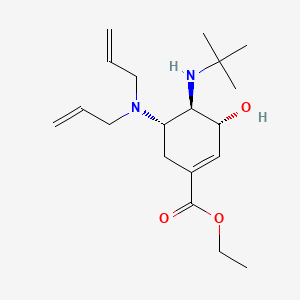
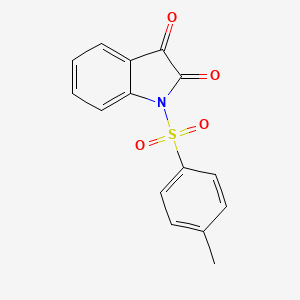

![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)
